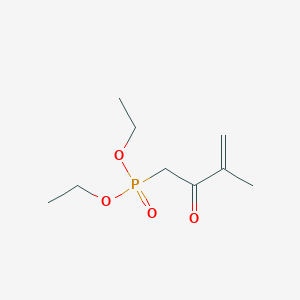
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C9H17O4P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a carbon chain
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the phosphite anion attacks the carbonyl group, followed by protonation to yield the desired phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to corresponding phosphine or phosphinite compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a range of phosphonate derivatives with different functional groups.
科学研究应用
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug or as a precursor to biologically active molecules.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This property makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.
相似化合物的比较
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different applications.
Dimethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate: A methyl ester analog with slightly different physical and chemical properties.
Uniqueness
Diethyl (3-methyl-2-oxobut-3-en-1-yl)phosphonate is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block in organic synthesis highlight its importance in both academic and industrial research.
属性
CAS 编号 |
54543-02-1 |
|---|---|
分子式 |
C9H17O4P |
分子量 |
220.20 g/mol |
IUPAC 名称 |
1-diethoxyphosphoryl-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C9H17O4P/c1-5-12-14(11,13-6-2)7-9(10)8(3)4/h3,5-7H2,1-2,4H3 |
InChI 键 |
YHPJLQOJEQDHIG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC(=O)C(=C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




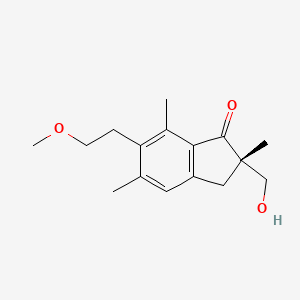
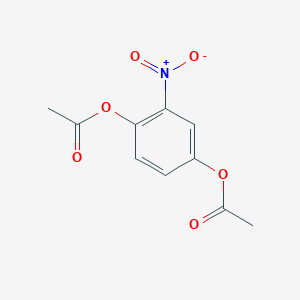
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)
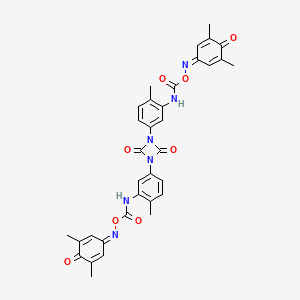
![1-(2-chloro-6-methylphenyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14644337.png)

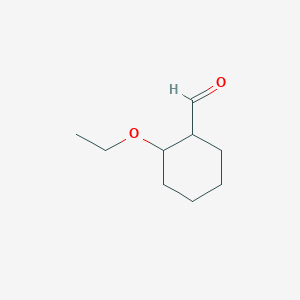
![N-Ethyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14644352.png)
![ethyl N-[2-[2-(ethylcarbamoylimino)-5-nitro-1,3-thiazol-3-yl]acetyl]-N-methylcarbamate](/img/structure/B14644355.png)
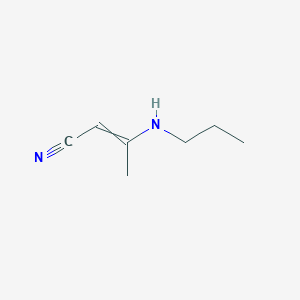
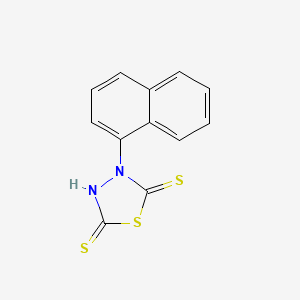
![3-[(Piperidin-1-yl)methyl]oxolan-2-one](/img/structure/B14644369.png)
